Thyrsiflorin A
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Overview
Description
Thyrsiflorin A is a natural product found in Calceolaria thyrsiflora and Calceolaria polifolia with data available.
Scientific Research Applications
Antitumor Activity and Mechanism of Action
Demalonyl Thyrsiflorin A and Antitumor Activity Demalonyl thyrsiflorin A, a derivative of thyrsiflorin A, exhibits significant antitumor activities. It induces cell death in cancer cells by activating apoptotic and necrotic pathways. The presence of a hydroxyl group is crucial for the decreased viability of cancer cells. This compound also triggers an increase in reactive oxygen species (ROS) production, which plays a role in both apoptotic and necrotic cell death in human epithelial cancer cells, including androgen-insensitive prostate cancer and oral squamous carcinoma cells (Garbarino et al., 2007).
Cytotoxicity in Melanoma Cells Similar antitumor effects were observed in melanoma cells. Demalonyl thyrsiflorin A exhibits a clear dose-response relationship in reducing cell viability. At certain concentrations, it induces apoptosis, potentially involving the reduction of Hsp70 expression and further ROS production. However, higher concentrations lead to a shift from apoptosis to necrosis, possibly due to the inhibition of the caspase cascade and additional ROS increase (Cardile et al., 2018).
Genetic Variability and Association with Biochemical Traits
Genetic Variability in Dendrobium Thyrsiflorum Dendrobium thyrsiflorum, associated with thyrsiflorin A, shows significant genetic diversity and phytochemical variability across different populations. Analysis revealed variability in total phenolics, flavonoids, alkaloid contents, and antioxidant activity. The genetic information from this study is crucial for conservation strategies and understanding the medicinal potential of Dendrobium thyrsiflorum, particularly its antioxidant properties (Bhattacharyya et al., 2017).
In Vitro Antiviral and Cytotoxic Activity
Semisynthetic Analogues of Scopadulane Diterpenes Thyrsiflorin A and its semisynthetic analogues, derived from scopadulane-type diterpenes, have been studied for their antiherpetic activity against Herpes simplex virus type II and cytotoxicity against human tumor cell lines. While some compounds showed moderate antiherpetic activity, none exhibited significant cytotoxicity, revealing important structure-activity relationships and structural features necessary for cytotoxic and antiviral activities (Betancur-Galvis et al., 2001).
Secondary Metabolites Analysis
Phlogacanthus Thyrsiflorus Secondary Metabolites A comprehensive analysis of secondary metabolites in Phlogacanthus thyrsiflorus revealed the presence of pharmacologically important terpenoids and β-Sitosterol in various plant parts. This study is the first to provide quantitative estimation of these metabolites, highlighting the plant's richness in compounds with potential medicinal applications (Singh et al., 2021).
properties
Molecular Formula |
C23H36O4 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-oxo-3-[[(1S,2S,7S,10S,12R,13S)-2,6,6,13-tetramethyl-12-tetracyclo[11.2.1.01,10.02,7]hexadecanyl]oxy]propanoic acid |
InChI |
InChI=1S/C23H36O4/c1-20(2)8-5-9-22(4)16(20)7-6-15-12-17(27-19(26)13-18(24)25)21(3)10-11-23(15,22)14-21/h15-17H,5-14H2,1-4H3,(H,24,25)/t15-,16-,17+,21-,22-,23-/m0/s1 |
InChI Key |
SXAKSYSZGTXJGQ-YDZITQAVSA-N |
Isomeric SMILES |
C[C@]12CC[C@]3(C1)[C@@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C[C@H]2OC(=O)CC(=O)O |
Canonical SMILES |
CC1(CCCC2(C1CCC3C24CCC(C4)(C(C3)OC(=O)CC(=O)O)C)C)C |
synonyms |
thyrsiflorin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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